![molecular formula C20H20N4S B286720 3-(3,5-Dimethylphenyl)-6-(4-propylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B286720.png)
3-(3,5-Dimethylphenyl)-6-(4-propylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3,5-Dimethylphenyl)-6-(4-propylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole, also known as DMPT, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DMPT is a heterocyclic compound that belongs to the class of triazolothiadiazoles. It has been synthesized using various methods and has shown promising results in various studies.
Mecanismo De Acción
3-(3,5-Dimethylphenyl)-6-(4-propylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole exerts its therapeutic effects by modulating various cellular signaling pathways. It has been found to activate the AMP-activated protein kinase (AMPK) pathway, which is involved in regulating cellular energy metabolism and promoting cell survival. 3-(3,5-Dimethylphenyl)-6-(4-propylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has also been shown to inhibit the activity of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, which play a role in the development of various diseases.
Biochemical and Physiological Effects:
3-(3,5-Dimethylphenyl)-6-(4-propylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been found to exert various biochemical and physiological effects in the body. It has been shown to reduce blood glucose levels and improve insulin sensitivity in diabetic animals. 3-(3,5-Dimethylphenyl)-6-(4-propylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has also been found to reduce oxidative stress and inflammation in the liver and brain. Additionally, the compound has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death, in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(3,5-Dimethylphenyl)-6-(4-propylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has several advantages as a research tool. It is a stable compound that can be easily synthesized in high yields. 3-(3,5-Dimethylphenyl)-6-(4-propylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has also been found to be relatively non-toxic and well-tolerated in animal studies. However, one limitation of 3-(3,5-Dimethylphenyl)-6-(4-propylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is that its mechanism of action is not fully understood. Further research is needed to elucidate the molecular targets and signaling pathways involved in 3-(3,5-Dimethylphenyl)-6-(4-propylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole's therapeutic effects.
Direcciones Futuras
There are several potential future directions for research on 3-(3,5-Dimethylphenyl)-6-(4-propylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One area of interest is its potential use in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. 3-(3,5-Dimethylphenyl)-6-(4-propylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole's neuroprotective effects and ability to reduce inflammation in the brain make it a promising candidate for further study in this area. Another potential future direction is the development of 3-(3,5-Dimethylphenyl)-6-(4-propylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole-based therapies for cancer. 3-(3,5-Dimethylphenyl)-6-(4-propylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole's ability to induce apoptosis in cancer cells and inhibit tumor growth make it a promising candidate for further study in this area. Additionally, further research is needed to fully understand the molecular mechanisms underlying 3-(3,5-Dimethylphenyl)-6-(4-propylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole's therapeutic effects.
Métodos De Síntesis
3-(3,5-Dimethylphenyl)-6-(4-propylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can be synthesized using various methods, including the reaction of 3,5-dimethylphenyl hydrazine with 4-propylbenzaldehyde in the presence of sulfuric acid and acetic anhydride. Another synthesis method involves the reaction of 3,5-dimethylphenyl hydrazine with 4-propylthiophenol in the presence of triethylamine and carbon disulfide. These methods have been optimized to produce high yields of 3-(3,5-Dimethylphenyl)-6-(4-propylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole.
Aplicaciones Científicas De Investigación
3-(3,5-Dimethylphenyl)-6-(4-propylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has shown potential therapeutic applications in various scientific research studies. It has been found to possess anti-inflammatory, anti-cancer, anti-diabetic, and anti-microbial properties. 3-(3,5-Dimethylphenyl)-6-(4-propylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has also been studied for its potential use in treating neurodegenerative diseases and cardiovascular disorders. The compound has been shown to exhibit neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Propiedades
Fórmula molecular |
C20H20N4S |
|---|---|
Peso molecular |
348.5 g/mol |
Nombre IUPAC |
3-(3,5-dimethylphenyl)-6-(4-propylphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C20H20N4S/c1-4-5-15-6-8-16(9-7-15)19-23-24-18(21-22-20(24)25-19)17-11-13(2)10-14(3)12-17/h6-12H,4-5H2,1-3H3 |
Clave InChI |
JHLAXPRTVROCOT-UHFFFAOYSA-N |
SMILES |
CCCC1=CC=C(C=C1)C2=NN3C(=NN=C3S2)C4=CC(=CC(=C4)C)C |
SMILES canónico |
CCCC1=CC=C(C=C1)C2=NN3C(=NN=C3S2)C4=CC(=CC(=C4)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



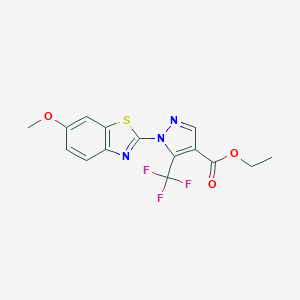
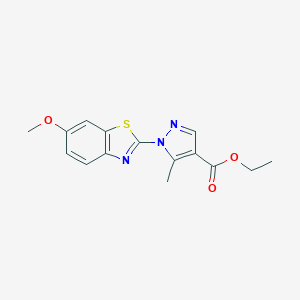
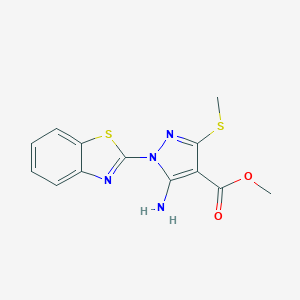
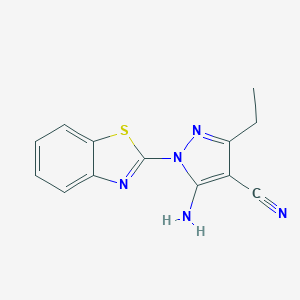

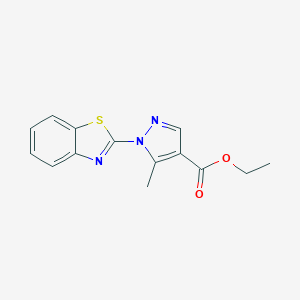
![1-[1-(1,3-benzothiazol-2-yl)-5-methyl-1H-pyrazol-4-yl]ethanone](/img/structure/B286646.png)
![Methyl 4-[6-(5-methyl-4-isoxazolyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]phenyl ether](/img/structure/B286649.png)
![4-[6-(4-chloro-1-methyl-3-propyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]phenyl methyl ether](/img/structure/B286650.png)
![4-[6-(4-Ethylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]phenyl methyl ether](/img/structure/B286652.png)
![6-[2-(4-Chlorophenyl)vinyl]-3-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B286657.png)
![4-{6-[1-(2-ethylphenyl)-5-methyl-1H-pyrazol-4-yl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}phenyl methyl ether](/img/structure/B286658.png)
![4-[6-(4-Chlorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]phenyl methyl ether](/img/structure/B286665.png)
![4-[6-(2-Chlorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]phenyl methyl ether](/img/structure/B286667.png)